molecular formula C10H17NO2 B13157263 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

Cat. No.: B13157263
M. Wt: 183.25 g/mol
InChI Key: BKLRJYAWSAHVJG-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one ( 1878852-60-8) is a high-value chemical building block with a molecular weight of 183.25 g/mol and the molecular formula C 10 H 17 NO 2 . This compound features a rigid 7-azabicyclo[2.2.1]heptane scaffold, a structure recognized in medicinal chemistry for its potential in drug discovery . The core azabicycloheptane structure is investigated for its biological activity, with scientific literature and patents indicating that derivatives of this scaffold have been studied as analgesics and anti-inflammatory agents . The molecule is further functionalized with a hydroxymethyl group, which provides a handle for further synthetic modification and exploration of structure-activity relationships, and a propanone moiety. This combination of a privileged, biologically relevant core and modifiable functional groups makes it a versatile intermediate for pharmaceutical research and the development of novel therapeutic compounds. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one

InChI

InChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3

InChI Key

BKLRJYAWSAHVJG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1C(C2)CO

Origin of Product

United States

Preparation Methods

a. Osmium-Mediated Cyclization

A solution of the 5,6-η² osmium complex of precursor compounds (e.g., 1,4-dimethyl-2-exo-(hydroxymethyl)-7-azabicyclo[2.2.1]hept-5-ene) facilitates cyclization under mild conditions. This method ensures stereochemical control, critical for introducing the hydroxymethyl group at the 2-exo position.

b. Palladium-Catalyzed Aminoacyloxylation

Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides oxygenated 2-azabicyclo[2.2.1]heptanes. While this route primarily targets oxygenated derivatives, it can be adapted by substituting acyloxy groups with hydroxymethyl moieties.

c. Triphenylphosphine-Carbon Tetrachloride System

Propan-1-one Functionalization

The ketone group is introduced via acylation or cross-coupling :

a. Acylation of the Bicyclic Amine

Reacting the 7-azabicyclo[2.2.1]heptane core with propionyl chloride in anhydrous benzene, catalyzed by sodium hydride (NaH) , forms the target compound. Excess NaH ensures deprotonation of the amine, enabling nucleophilic attack on the acyl chloride.

Example Procedure :

  • Dissolve 7-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous benzene.
  • Add NaH (1.2 eq) and stir at 80°C until H₂ evolution ceases.
  • Introduce propionyl chloride (1.1 eq) dropwise.
  • Reflux for 10 minutes, then quench with p-toluenesulfonic acid.
  • Isolate via filtration and solvent evaporation.

b. Oxidation of Secondary Alcohols

Hydroxymethyl-substituted intermediates can be oxidized to ketones using ruthenium oxide (RuO₂) or Jones reagent , though this route is less direct.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Osmium-mediated Os complex, mild temps 64–72% Stereoselective, scalable High catalyst cost
Pd-catalyzed Pd(OAc)₂, ligands, cyclopentenes 55–68% Broad substrate scope Requires oxygenated precursors
PPh₃-CCl₄ cyclization PPh₃, CCl₄, RT 70–85% Cost-effective, no metal catalysts Limited to alkyl substituents
NaH/acylation NaH, propionyl chloride, benzene 60–75% Straightforward, high functional tolerance Sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and azabicyclo heptane moieties play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to specific receptors or enzymes, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key differences between the target compound and related azabicyclic derivatives:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 7 Molecular Weight (g/mol) Key Applications/Properties
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one (Target) 7-azabicyclo[2.2.1]heptane -CH2OH (hydroxymethyl) -COCH2CH3 (propan-1-one) ~195.2* Intermediate for chiral synthesis
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane () 7-azabicyclo[2.2.1]heptane =O (ketone) -Boc (tert-butoxycarbonyl) 225.3 Protected intermediate in peptide synthesis
1-{7-azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one () 7-azabicyclo[2.2.1]heptane None -COCH=CH2 (propen-1-one) ~161.2* Michael acceptor for conjugate addition
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one () 7-azabicyclo[2.2.1]heptane None -COCH2(2-F-C6H4) (fluorophenyl) ~273.3* Bioactive scaffold for CNS targets
2-{7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptan-1-yl}acetic acid () 7-azabicyclo[2.2.1]heptane -CH2COOH (carboxylic acid) -Boc ~283.3* Building block for peptidomimetics

*Calculated based on molecular formulas from evidence.

Key Observations :

  • The hydroxymethyl group in the target compound enhances hydrophilicity compared to ketone () or aryl () substituents.
  • The propan-1-one group offers stability over reactive groups like propenone (), which may undergo unwanted polymerization .
  • Boc-protected derivatives () are preferred in stepwise syntheses to prevent undesired side reactions .
Physicochemical Properties
Property Target Compound (1R,4S)-7-Boc-2-oxo () 2-(2-Fluorophenyl) ()
Hydrogen Bond Donors 1 (-OH) 0 0
LogP (Predicted) ~0.5 (hydrophilic) ~2.1 (lipophilic) ~3.2 (highly lipophilic)
Solubility Moderate in polar solvents Low in water, high in DCM Poor in water

Implications :

  • The target compound’s hydroxymethyl group improves aqueous solubility compared to Boc-protected or fluorophenyl analogs, favoring use in biological assays .
  • Lipophilic variants () are better suited for blood-brain barrier penetration in CNS drug development .

Q & A

Advanced Research Question

  • DFT Calculations : Model transition states for cyclization reactions to optimize reaction conditions. For example, barriers to rotation in N-acyl derivatives (1.2–6.5 kcal/mol) suggest strain in the bicyclic system .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates during cyclization .

Q. Methodological Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate free energy profiles for key steps.

Validate with experimental kinetic data.

How do conflicting yields in synthetic routes inform experimental design?

Advanced Research Question
Two routes for 7-azabicyclo[2.2.1]heptane derivatives show trade-offs:

Low-Yield Route (18%) : Uses inexpensive reagents but requires extensive purification.

High-Yield Route (36%) : Requires platinum oxide, increasing costs .

Q. Resolution :

  • Use design of experiments (DoE) to balance yield and cost.
  • Screen alternative catalysts (e.g., Pd/C) for hydroxymethylation .

What derivatization strategies are feasible for this compound?

Advanced Research Question
Functionalize the hydroxymethyl group or propanone moiety:

Esterification : React with acyl chlorides to form esters for prodrug applications.

Reductive Amination : Convert propanone to secondary amines using NH3_3/NaBH4_4 .

Cross-Coupling : Suzuki-Miyaura coupling on brominated derivatives to introduce aryl groups .

Example : Derivatives like 1-(2-bromo-7-azabicyclo[...])propan-1-one serve as intermediates for further functionalization .

How can reaction mechanisms explain unexpected byproducts?

Advanced Research Question
Side reactions (e.g., over-oxidation or ring-opening) may occur due to:

  • Steric Strain : High ring strain in bicyclic systems promotes rearrangement.
  • Acid Sensitivity : Hydroxymethyl groups may undergo dehydration under acidic conditions .

Q. Mitigation :

  • Monitor pH during hydroxymethylation.
  • Use milder reagents (e.g., NaBH4_4 instead of LiAlH4_4) for reductions .

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